2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . One specific target molecule that has been proposed for aminothiazole inhibitors is Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .
Mode of Action
For instance, a novel aminothiazole inhibitor of TNIK was designed and synthesized, which could potentially regulate the Wnt signaling pathway .
Biochemical Pathways
For example, TNIK has been proposed as a target molecule for aminothiazole inhibitors, which plays a crucial role in the Wnt signaling pathway .
Result of Action
It’s known that aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring through a cyclization reaction between a suitable thioamide and a halide.
Carboxylation: The carboxylic acid group (-COOH) is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with higher oxidation states, such as thiazole-5-carboxylic acid derivatives.
Reduction Products: Amine or alcohol derivatives of the thiazole ring.
Substitution Products: Compounds with different functional groups introduced at various positions on the thiazole ring.
Scientific Research Applications
2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, such as 2-(Aminomethyl)thiophene and 2-(Aminomethyl)pyridine.
Uniqueness: The presence of the carboxylic acid group and the specific substitution pattern on the thiazole ring make this compound distinct from its analogs.
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Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJZNUGTTWKALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344678-58-4 |
Source
|
Record name | 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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